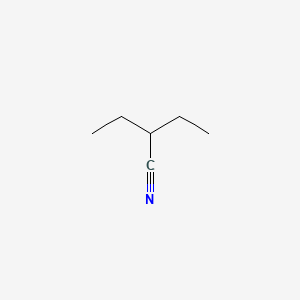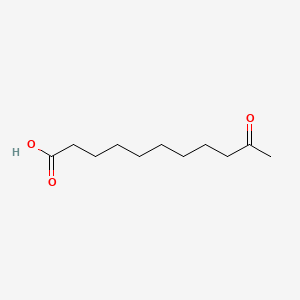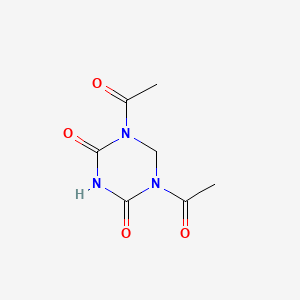
1,5-ジアセチル-1,3,5-トリアジナン-2,4-ジオン
説明
1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- (DADH) is an organic compound which is a member of the triazine family. It is a colorless solid that is soluble in water and is used in a variety of applications. DADH has been studied extensively in recent years due to its unique properties and potential applications in chemical synthesis and scientific research.
科学的研究の応用
光学材料の合成
トリアジン誘導体は、ユニークな光学特性を持つ材料の合成においてその用途が知られています。 例えば、1,3,5-トリアリール-1,3,5-トリアジナン-2,4,6-トリチオンの合成が報告されており、これは吸収バンドの有意なバトクロミックシフトと蛍光の効率的な消光を示します 。これらの特性は、発光ダイオードや低エネルギーディスプレイシステムなどの様々な技術で使用できる新しい光学材料の開発に役立ちます。
アルツハイマー病治療のためのコリンエステラーゼ阻害剤
1,3,5-トリアジン誘導体は、アルツハイマー病の治療に使用できる化合物のクラスである、潜在的なコリンエステラーゼ阻害剤として研究されてきました 。アセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害は、アルツハイマー病に関連する記憶喪失と認知機能の低下などの症状を軽減するための有望な戦略です。
農薬
トリアジン誘導体は除草剤として利用されており、農業における不要な植物の成長を抑制する手段を提供しています 。特定の植物の成長を阻害する能力は、農家が作物を管理し、より高い収量を確保するための貴重なツールとなっています。
抗がん剤
一部のトリアジン誘導体は、抗がん剤としての可能性を示しています 。癌細胞の増殖を阻害する能力は、様々な種類の癌に対する新しい治療法の開発に役立ちます。
金属錯体のリガンド
トリアジン環系は、金属錯体のためのリガンドとして機能することができます 。これらの錯体は、化学反応を加速する触媒、および望ましい特性を持つ新しい材料の開発に貢献する材料科学など、幅広い用途を持っています。
細胞質ホスホリパーゼA2α阻害剤
研究により、トリアジン誘導体と密接に関連するイソシアヌレート誘導体が、細胞質ホスホリパーゼA2αの阻害剤として機能することが示されています 。この酵素は、炎症性分子の前駆体であるアラキドン酸の放出に関与しています。この酵素を阻害することで、炎症に関連する状態における治療効果が期待できます。
抗増殖剤
トリアジン誘導体は、異常な細胞の成長を特徴とする疾患の治療に役立つ可能性のある抗増殖特性について研究されています 。これらの化合物は、そのような疾患の蔓延を制御または予防するのに役立つ薬物に開発される可能性があります。
クロマトグラフィーにおけるキラル固定相
トリアジン骨格は、クロマトグラフィー用のキラル固定相を作成するために使用することができます 。これらの特殊な材料は、互いの鏡像である分子であり、異なる生物学的活性を持つ可能性のあるエナンチオマーの分離に不可欠です。
作用機序
Target of Action
Triazine compounds are generally known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
Triazine compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Triazine compounds are known to be involved in a wide range of biochemical processes, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-diacetyl-1,3,5-triazinane-2,4-dione . These factors can include pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
1,5-diacetyl-1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4(11)9-3-10(5(2)12)7(14)8-6(9)13/h3H2,1-2H3,(H,8,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPVKWMHGFMDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN(C(=O)NC1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235487 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86320-44-7 | |
| Record name | 1,5-Diacetyl-2,4-dioxohexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86320-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086320447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)
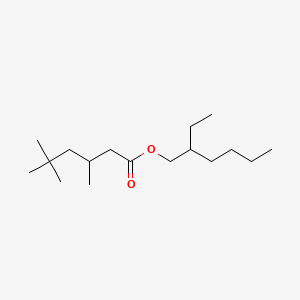
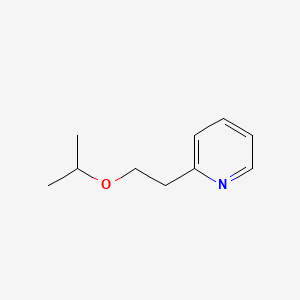
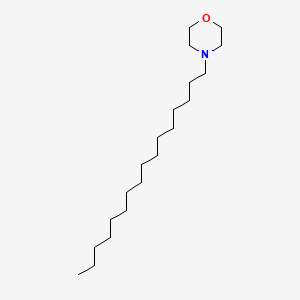

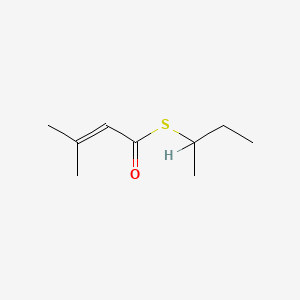



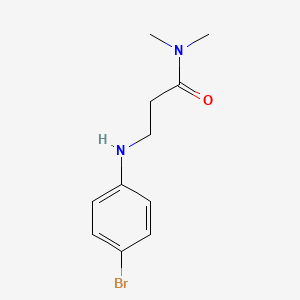
![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)
